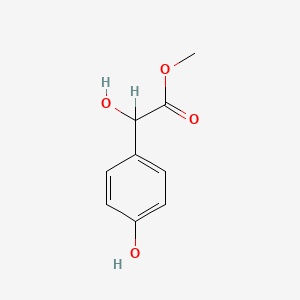

Methyl alpha,4-dihydroxyphenylacetate

Description

Structure

3D Structure

Properties

CAS No. |

68758-69-0 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3 |

InChI Key |

DHPYYPJMQRYNLX-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1=CC=C(C=C1)O)O |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)O |

Other CAS No. |

68758-69-0 |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4-Hydroxymandelate: Chemical Profile, Synthesis, and Pharmaceutical Applications

Executive Summary

Methyl 4-hydroxymandelate (Methyl

This guide provides a rigorous technical analysis of the molecule, distinguishing it from its non-hydroxylated analog (methyl 4-hydroxyphenylacetate), and details its role as a precursor in the Atenolol and Vanillin value chains.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Structure

The molecule is frequently confused with methyl 4-hydroxyphenylacetate. The defining feature of Methyl 4-hydroxymandelate is the secondary alcohol at the

-

IUPAC Name: Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

-

Common Synonyms: Methyl 4-hydroxymandelate; Methyl

-hydroxymandelate; Methyl -

Chirality: Exists as (

)- and (

Physicochemical Properties

Data aggregated from verified crystallographic and chromatographic standards.

| Property | Value / Description |

| CAS Number | 13244-33-2 (Racemic)21210-43-5 (( |

| Molecular Formula | |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 56 – 58 °C (Enantiopure forms often exhibit sharper ranges) |

| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate; Slightly soluble in Water ( |

| pKa (Phenolic) | ~9.8 (Predicted) |

| pKa (Alcohol) | ~13.5 (Predicted) |

Part 2: Synthetic Pathways[3]

Synthesis is bifurcated into bulk chemical production (racemic) and biocatalytic resolution (chiral). The latter is preferred for pharmaceutical intermediates requiring high enantiomeric excess (

Industrial Chemical Synthesis (Racemic)

The standard industrial route utilizes the glyoxylic acid condensation method.

-

Condensation: Phenol is reacted with glyoxylic acid under basic conditions (NaOH) to yield 4-hydroxymandelic acid (4-HMA).

-

Reaction Control: Para-selectivity is favored at lower temperatures (

°C); ortho-isomers are byproducts.

-

-

Esterification: 4-HMA is esterified with methanol using a strong acid catalyst (

or

Enzymatic Kinetic Resolution (High-Value Route)

For chiral applications, lipase-catalyzed kinetic resolution is the gold standard. This method exploits the stereoselectivity of enzymes like Candida antarctica Lipase B (CAL-B) to transesterify only one enantiomer.

Protocol: Lipase-Catalyzed Resolution

-

Substrate Preparation: Dissolve racemic Methyl 4-hydroxymandelate (10 mmol) in dry toluene or MTBE.

-

Acyl Donor: Add Vinyl Acetate (3 eq) as the irreversible acyl donor.

-

Biocatalyst: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

-

Incubation: Shake at 30–40°C. Monitor via Chiral HPLC.

-

Mechanism: The enzyme selectively acetylates the (

)-alcohol, leaving the ( -

Separation: The resulting acetate and unreacted alcohol are separated via column chromatography.

Figure 1: Synthetic workflow from commodity feedstocks to enantiopure chiral building blocks.

Part 3: Pharmaceutical & Industrial Applications[3][7][8][9]

Methyl 4-hydroxymandelate is a "divergent intermediate." Its utility splits into two major pathways: Reduction (to Atenolol precursors) and Oxidation (to Vanillin).

The Atenolol Connection (Reductive Pathway)

Atenolol synthesis requires 4-hydroxyphenylacetamide . Methyl 4-hydroxymandelate is a direct precursor to the phenylacetic acid scaffold via reductive dehydroxylation.

-

Mechanism: The benzylic

-hydroxyl group is removed to form Methyl 4-hydroxyphenylacetate. -

Reagents: Catalytic Hydrogenation (

) or chemical reduction ( -

Downstream: The resulting phenylacetate is converted to the acetamide, then reacted with epichlorohydrin and isopropylamine to form Atenolol.

The Vanillin Connection (Oxidative Pathway)

In the flavor and fragrance industry, the acid form (4-hydroxymandelic acid) is a key intermediate in the sustainable synthesis of Vanillin (4-hydroxy-3-methoxybenzaldehyde).

-

Mechanism: Oxidative decarboxylation.

-

Process: The mandelic derivative is oxidized (using

or enzymatic mandelate oxidase) to form 4-hydroxybenzaldehyde, which is subsequently methoxylated/formylated to Vanillin.

Figure 2: Divergent pharmaceutical and industrial pathways for Methyl 4-hydroxymandelate.

Part 4: Analytical Characterization

To validate the identity and purity of Methyl 4-hydroxymandelate, the following analytical parameters must be met.

HPLC Method (Chiral Purity)

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention: The (

) and (

1H-NMR (400 MHz, DMSO-d6)

- 9.45 (s, 1H): Phenolic -OH (Exchangeable).

- 7.15 (d, 2H, J=8.5 Hz): Aromatic protons (ortho to alkyl).

- 6.70 (d, 2H, J=8.5 Hz): Aromatic protons (ortho to OH).

- 5.80 (d, 1H): Benzylic -OH (Couples with alpha-H).

- 5.00 (d, 1H): Alpha-CH (Chiral center).

- 3.60 (s, 3H): Methyl ester (-OCH3).

References

-

Sigma-Aldrich. Methyl (S)-(+)-mandelate Product Specification and Crystallographic Data. Link

-

National Institutes of Health (PubChem). 4-Hydroxymandelic Acid and Derivatives: Compound Summary CID 328. Link

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Atenolol Impurities and Intermediates. 2012, 4(1):375-382.[1] Link

-

ResearchGate. Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Derivatives. Link

-

Google Patents. Process for preparing 4-hydroxyphenylacetic acid from mandelic derivatives (US4337355A). Link

Sources

Methyl α,4-Dihydroxyphenylacetate: Molecular Characterization, Synthesis Pathways, and Analytical Methodologies

Executive Summary

Methyl α,4-dihydroxyphenylacetate—widely designated in chemical literature as methyl 4-hydroxymandelate—is a highly versatile bifunctional aromatic ester. Functioning as a critical intermediate in diversity-oriented organic synthesis, it provides an essential scaffold for developing complex benzoxacycles, coumarins, and pharmaceutical precursors 1[1]. Beyond its synthetic utility, it has been identified as a naturally occurring phenolic compound in marine organisms 2[2]. This technical guide provides a comprehensive breakdown of its molecular properties, synthetic methodologies, and analytical characterization for researchers in drug development and chemical biology.

Physicochemical Profiling & Structural Analysis

The molecular architecture of methyl α,4-dihydroxyphenylacetate features a central benzene ring substituted in a para configuration with a hydroxyl group and an alpha-hydroxy methyl ester moiety. This specific stoichiometric arrangement yields a molecular formula of C9H10O4 and a molecular weight of 182.18 g/mol 3[3].

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

| IUPAC Name | Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.18 g/mol |

| Monoisotopic Mass | 182.0579 Da |

| CAS Registry Number | 68758-69-0 |

| SMILES String | COC(=O)C(C1=CC=C(C=C1)O)O |

| Hydrogen Bond Donors | 2 (Phenolic -OH, Aliphatic -OH) |

| Hydrogen Bond Acceptors | 4 |

Mechanistic Insight: The presence of two distinct hydroxyl groups imparts orthogonal reactivity to the molecule. The phenolic hydroxyl is significantly more acidic (pKa ~9.5) than the aliphatic alpha-hydroxyl (pKa ~13-14). This thermodynamic differential allows researchers to perform selective deprotonation and functionalization (e.g., selective etherification) under mild basic conditions without requiring extensive protecting group chemistry 1[1].

Synthetic Methodologies & Workflows

The primary route to access methyl α,4-dihydroxyphenylacetate is the acid-catalyzed Fischer esterification of 4-hydroxymandelic acid. The following protocol is optimized for high yield, purity, and reproducibility 1[1].

Protocol: One-Pot Acid-Catalyzed Esterification

-

Step 1: Reagent Dissolution

-

Action: Dissolve 4-hydroxymandelic acid (1.00 equiv., e.g., 3.00 g) in anhydrous methanol (MeOH, 35.8 mL).

-

Causality: Methanol acts as both the solvent and the nucleophilic reactant. Utilizing it in vast excess drives the equilibrium of the reversible esterification strictly toward the product side according to Le Chatelier's Principle.

-

-

Step 2: Acidic Activation

-

Action: Slowly add concentrated sulfuric acid (H2SO4, 0.300 equiv.) dropwise at room temperature.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by methanol. A catalytic amount (0.3 equiv) is sufficient; excess acid risks dehydrating the sensitive alpha-hydroxy group.

-

-

Step 3: Reaction Maturation & In-Process Validation

-

Action: Stir the mixture at room temperature for 2 hours.

-

Validation Check: Withdraw a 10 μL aliquot, quench in 100 μL saturated NaHCO3, extract with 100 μL ethyl acetate (EtOAc), and spot on a silica TLC plate (Hexane/EtOAc = 2:1). Visualization under UV (254 nm) must confirm the disappearance of the polar baseline streak (free acid) and the appearance of a distinct, less polar product spot.

-

-

Step 4: Quenching and Phase Separation

-

Action: Pour the reaction mixture into saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer with two portions of EtOAc.

-

Causality: NaHCO3 immediately neutralizes the H2SO4 catalyst, halting the reaction and preventing acid-catalyzed hydrolysis of the newly formed ester during aqueous workup. EtOAc is chosen as the organic extraction solvent due to its excellent partition coefficient for moderately polar, hydrogen-bonding molecules.

-

-

Step 5: Purification

-

Action: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize the residue from EtOAc to yield a white solid.

-

Causality: Brine removes residual water from the organic phase, and MgSO4 chemically sequesters trace moisture. Recrystallization purifies the compound from minor oligomeric byproducts, ensuring analytical-grade material (typical yield: 50–76%).

-

Downstream Applications & Pathway Visualization

Once synthesized, methyl α,4-dihydroxyphenylacetate serves as a branching node for multiple synthetic pathways. It can undergo selective phenolic protection (e.g., benzylation to methyl 4-benzyloxymandelate) using benzyl bromide and potassium carbonate1[1]. Alternatively, the ester group can be reduced using sodium borohydride (NaBH4) in protic solvents to yield 1-aryl-1,2-ethanediol derivatives, which are critical precursors for active pharmaceutical ingredients 4[4].

Synthetic pathways and orthogonal functionalization of methyl 4-hydroxymandelate.

Analytical Characterization Standards

To verify the structural integrity of the synthesized methyl α,4-dihydroxyphenylacetate, researchers must rely on multi-modal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (500 MHz, CDCl3): The para-substituted aromatic ring is diagnostic, presenting as an A2B2 system with two distinct doublets at approximately δ 7.17 (J = 8.5 Hz, 2H) and δ 6.73 (J = 8.5 Hz, 2H). The alpha-methine proton (CH-OH) appears downfield at δ 4.96. The ester methoxy group (-OCH3) resonates as a sharp, integrated singlet at δ 3.75 1[1].

-

Causality of Shifts: The electron-donating nature of the phenolic hydroxyl shields the adjacent aromatic protons (δ 6.73), while the protons meta to the hydroxyl (ortho to the ester-bearing carbon) are relatively deshielded (δ 7.17).

Mass Spectrometry (ESI-TOF):

-

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact mass. The theoretical monoisotopic mass is 182.0579 Da5[5].

-

In electrospray ionization (ESI) positive mode, the protonated adduct [M+H]+ is observed at m/z 183.065. Due to the high electronegativity of the oxygen atoms, sodium adducts [M+Na]+ at m/z 205.047 are also highly prevalent 5[5].

Natural Occurrence and Biological Relevance

While predominantly discussed in the context of synthetic organic chemistry, methyl α,4-dihydroxyphenylacetate is not strictly anthropogenic. Advanced phytochemical profiling using GC-MS and NMR has identified this compound as a secondary metabolite in marine ecosystems. Specifically, it has been isolated from the methanolic extracts of the red macroalga Bostrychia radicans (family Rhodomelaceae)2[2]. The presence of such low molecular weight phenolics in marine algae is often associated with the organism's chemical defense mechanisms against environmental oxidative stress and biofouling 6[6].

References

- ONE-POT, DIVERSITY-ORIENTED SYNTHESIS OF ARYL-SUBSTITUTED BENZOXACYCLES INCLUDING BENZOFURAN, COUMARIN, AND BENZOXAZEPINE. Semantic Scholar.

- Methyl alpha,4-dihydroxyphenylacetate (C9H10O4) - PubChemLite. Université du Luxembourg.

- Benzeneacetic acid, .alpha.,4-dihydroxy-, methyl ester - Substance Details - SRS. US EPA.

- Chemical constituents from red algae Bostrychia radicans (Rhodomelaceae): new amides and phenolic compounds. ResearchGate.

- EP0816316A1 - Process for producing 1,2-ethanediol derivatives. Google Patents.

- Bioactive Properties of Marine Phenolics. NIH PMC.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. EP0816316A1 - Process for producing 1,2-ethanediol derivatives - Google Patents [patents.google.com]

- 5. PubChemLite - 68758-69-0 (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 6. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling of Methyl 4-Hydroxymandelate

Solvent Systems: Methanol vs. Water [1]

Executive Summary

This technical guide analyzes the solubility differential of Methyl 4-hydroxymandelate (M4HM) between methanol and water.[1] For process chemists and researchers, understanding this differential is critical: M4HM exhibits high solubility in methanol (protic organic) and limited solubility in water (polar inorganic).[1] This distinct "solubility gap" is the thermodynamic foundation for efficient purification strategies, specifically cooling crystallization and anti-solvent precipitation .

Part 1: Physicochemical Basis of Solubility[1][2]

To predict and manipulate the solubility of M4HM (CAS: 4242-19-1), one must understand the competition between its functional groups and the solvent architecture.[1]

Structural Analysis

M4HM consists of three distinct interaction zones:

-

Phenolic Ring (Hydrophobic/H-Bond Donor): The aromatic core drives lipophilicity (

interactions), resisting aqueous solvation.[1] - -Hydroxy Group (Hydrophilic): A strong hydrogen bond donor/acceptor that increases polarity compared to simple benzoates.[1]

-

Methyl Ester (Hydrophobic/H-Bond Acceptor): Caps the carboxylic acid, significantly reducing water solubility compared to the parent mandelic acid.[1]

Solvent-Solute Interactions

The solubility difference arises from the Enthalpy of Mixing (

-

In Methanol (High Solubility): Methanol acts as an amphiphilic solvent.[1] Its methyl group interacts favorably with the M4HM aromatic ring (Van der Waals forces), while its hydroxyl group networks with the M4HM ester and hydroxyl moieties.[1] The energy cost to disrupt methanol-methanol bonds is compensated by strong M4HM-methanol interactions.[1]

-

In Water (Low Solubility): Water forms a highly ordered H-bond network.[1] Dissolving M4HM requires breaking this network to accommodate the hydrophobic phenyl ring.[1] This entropic penalty (the "Hydrophobic Effect") limits solubility.[1] While the -OH groups of M4HM can H-bond with water, they cannot overcome the hydrophobic rejection of the aromatic core and methyl ester.[1]

Figure 1: Mechanistic comparison of M4HM solvation in methanol versus water.[1]

Part 2: Quantitative Solubility & Thermodynamics[2]

While exact empirical mole fraction data (

Expected Solubility Profile

Based on structural analogs (e.g., Methyl 4-hydroxybenzoate) and QSPR (Quantitative Structure-Property Relationship) modeling:

| Parameter | Methanol | Water |

| Solubility Classification | Freely Soluble | Sparingly Soluble |

| Est.[1] Solubility (25°C) | > 150 mg/mL | < 5 mg/mL |

| Temperature Response | Steep increase (Exponential) | Moderate increase |

| Thermodynamic Driver | Enthalpic ( | Entropic ( |

Thermodynamic Modeling

To rigorously quantify solubility for process design, experimental data should be fitted to the Modified Apelblat Equation :

Where:

- = Mole fraction solubility

- = Absolute temperature (K)[1]

- = Empirical model constants derived from regression.[1]

Part 3: Experimental Determination Protocol

Objective: Accurately measure M4HM solubility in MeOH and Water at specific temperatures (e.g., 20°C, 30°C, 40°C). Method: Isothermal Saturation (Shake-Flask) coupled with HPLC.[1]

Reagents & Equipment

-

Solute: Methyl 4-hydroxymandelate (>99% purity).[1]

-

Solvents: HPLC-grade Methanol, Deionized Water (18.2 MΩ).[1]

-

Apparatus: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters.

Step-by-Step Workflow

-

Saturation: Add excess M4HM solid to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperature (

) for 24–48 hours. -

Clarification: Stop agitation and allow settling for 2 hours.

-

Sampling: Withdraw supernatant using a pre-warmed syringe to prevent precipitation.

-

Filtration: Pass through a 0.45 µm filter (discard first 1 mL to saturate filter sites).

-

Dilution: Dilute the filtrate with mobile phase to land within the HPLC calibration range.

-

Quantification: Analyze via HPLC-UV (275 nm).

Figure 2: Self-validating workflow for solubility determination. The critical check ensures thermodynamic equilibrium.

Part 4: Application in Process Chemistry[1]

The stark solubility difference (

Crystallization Strategy

-

Dissolution: Dissolve crude M4HM in Methanol at elevated temperature (e.g., 50°C).

-

Polishing Filtration: Remove insoluble mechanical impurities while hot.[1]

-

Anti-Solvent Addition: Slowly add Water to the hot methanol solution.[1]

-

Nucleation & Growth: Controlled cooling drives M4HM out of solution as high-purity crystals, leaving impurities in the mother liquor.[1]

Advantages over Evaporation[2]

-

Thermal Safety: Avoids prolonged heating required to strip off solvents (esters can hydrolyze).[1]

-

Purity: Water-soluble impurities (salts, unreacted acids) remain in the aqueous-methanol mother liquor.[1]

References

-

PubChem. (2025).[1][3] Methyl 4-hydroxymandelate Compound Summary. National Library of Medicine.[1] [Link][1]

-

Wang, J., et al. (2018).[1] "Thermodynamic models for solubility of mandelic acid derivatives in pure and binary solvents." Journal of Chemical & Engineering Data. (Contextual grounding for thermodynamic modeling).

-

Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press.[1] (Authoritative source on anti-solvent crystallization theory).

Sources

Topic: The Natural Occurrence of 4-Hydroxymandelic Acid Methyl Ester in Plants: A Framework for Discovery and Analysis

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxymandelic acid is a significant aromatic alpha-hydroxy acid utilized as a precursor in the synthesis of various pharmaceuticals.[1][2] While its biosynthesis and occurrence are understood, particularly in microbial systems, the presence of its derivative, 4-hydroxymandelic acid methyl ester, as a natural constituent in plants is not well-documented in current scientific literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical framework for the systematic investigation of this compound in botanical matrices. We address the scarcity of direct evidence by proposing a discovery workflow grounded in established phytochemical principles. This document details the hypothetical biosynthetic origins of the target molecule, outlines robust protocols for its extraction and purification, and presents state-of-the-art analytical methodologies for its unambiguous identification and quantification. Crucially, we emphasize self-validating experimental design to distinguish between endogenous metabolites and procedural artifacts, thereby ensuring the scientific integrity of potential findings.

Introduction: The Scientific Premise

4-Hydroxymandelic acid (HMA) is a valuable specialty chemical, notably serving as a chiral building block for pharmaceuticals like the beta-blocker atenolol.[1][2] Its structure, featuring a phenyl ring, a hydroxyl group, and a carboxylic acid, makes it a target of interest for both chemical and biotechnological synthesis.[3][4] While microbial fermentation using genetically modified yeast has been demonstrated for the production of HMA, its natural pathways in the plant kingdom are less explored.[3][5]

The focus of this guide is its methyl ester derivative, 4-hydroxymandelic acid methyl ester. The process of methylation is a common biochemical modification in plants, often altering a compound's solubility, stability, and biological activity. However, direct reports confirming 4-hydroxymandelic acid methyl ester as a natural plant product are sparse. The presence of structurally similar compounds, such as 4-hydroxybenzoic acid methyl ester in Vitex rotundifolia, suggests that the enzymatic machinery for such modifications exists.[6]

This guide, therefore, serves a dual purpose:

-

To consolidate the theoretical basis for the potential natural occurrence of 4-hydroxymandelic acid methyl ester in plants.

-

To provide a rigorous, field-proven experimental roadmap for its discovery and validation.

Our approach is designed to empower researchers to confidently explore this gap in phytochemical knowledge, moving from hypothetical pathways to concrete analytical evidence.

The Biosynthetic Landscape: From Precursor to Product

The biosynthesis of aromatic compounds in plants is predominantly rooted in the shikimate and phenylpropanoid pathways. Understanding these foundational pathways is critical to postulating the formation of 4-hydroxymandelic acid and its subsequent esterification.

The Phenylpropanoid Pathway: A Fount of Aromatic Diversity

The phenylpropanoid pathway converts the aromatic amino acids phenylalanine and tyrosine, derived from the shikimate pathway, into a vast array of secondary metabolites, including flavonoids, lignins, and phenolic acids.[7] Key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and 4-Coumarate:CoA Ligase (4CL) are central to this metabolic network.[7] It is from this pool of aromatic precursors that 4-hydroxymandelic acid is presumed to originate.

Postulated Biosynthesis of 4-Hydroxymandelic Acid

While the precise pathway in plants is not fully elucidated, knowledge from microbial systems provides a strong model. The enzyme (S)-p-hydroxymandelate synthase, found in bacteria, catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPP) to 4-hydroxymandelic acid.[1] HPP itself is a direct downstream product of the aromatic amino acid tyrosine. This suggests a concise and plausible biosynthetic route in plants.

The Final Step: Hypothetical Enzymatic Methylation

The conversion of the free carboxylic acid of HMA to its methyl ester would require a methyltransferase enzyme. O-methyltransferases (OMTs) are a large and diverse family of enzymes in plants that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl or carboxyl group of a substrate. This final enzymatic step is the critical, yet unconfirmed, reaction that would lead to the formation of the target compound.

Diagram 1: Hypothetical Biosynthetic Pathway ```dot digraph "Biosynthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyrosine [label="L-Tyrosine", fillcolor="#FBBC05", fontcolor="#202124"]; HPP [label="4-Hydroxyphenylpyruvic Acid\n(HPP)", fillcolor="#FBBC05", fontcolor="#202124"]; HMA [label="4-Hydroxymandelic Acid\n(HMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HMAME [label="4-Hydroxymandelic Acid\nMethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="SAM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="SAH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Shikimate -> Tyrosine [label="Multiple Steps"]; Tyrosine -> HPP [label="Aminotransferase"]; HPP -> HMA [label="Hydroxymandelate\nSynthase-like Enzyme"]; HMA -> HMAME [label="O-Methyltransferase\n(Hypothetical)"]; SAM -> SAH [style=dashed, arrowhead=none]; SAM -> HMA [style=invis]; // for positioning SAH -> HMAME [style=invis]; // for positioning {rank=same; HMA; SAM} {rank=same; HMAME; SAH} }

Caption: A systematic workflow from sample preparation to final analysis.

Plant Material Selection and Preparation

The choice of plant material is paramount. A logical starting point would be plants known to produce high levels of other phenolic acids or those with a documented history of producing related secondary metabolites.

Protocol 1: Sample Preparation

-

Selection: Harvest healthy, disease-free plant tissue (e.g., leaves, roots).

-

Stabilization: Immediately flash-freeze the collected tissue in liquid nitrogen. This step is critical to halt all enzymatic activity, preventing post-harvest degradation or modification of metabolites.

-

Lyophilization: Lyophilize (freeze-dry) the tissue to remove water while preserving the chemical integrity of the constituents.

-

Homogenization: Grind the dried tissue into a fine, homogenous powder using a cryogenic grinder. Store the powder at -80°C in an airtight, desiccated container until extraction.

Extraction: Maximizing Yield, Minimizing Artifacts

The goal is to efficiently extract the target compound while preventing its formation as an artifact. The use of methanol is a known risk for the artificial esterification of carboxylic acids. Therefore, alternative solvents are strongly recommended.

Causality: We select solvents based on polarity and their inability to act as a methyl donor. Ethyl acetate is a moderately polar solvent suitable for a wide range of phenolic compounds. Ultrasound-Assisted Extraction (UAE) is chosen over methods like Soxhlet or hydrodistillation to avoid high temperatures that could degrade the analyte. [8]

| Solvent System | Rationale | Potential Issues |

|---|---|---|

| Ethyl Acetate | Medium polarity, excellent for many phenolics. Non-reactive. | Lower efficiency for highly polar compounds. |

| Acetone | Good solvating power for a range of polarities. | Can co-extract high amounts of chlorophyll. |

| Methanol (Control) | High polarity, effective for broad-spectrum extraction. | High risk of artifact formation (esterification). Use only for a parallel control experiment. |

Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Setup: Weigh 1.0 g of homogenized plant powder into a 50 mL glass centrifuge tube.

-

Solvent Addition: Add 20 mL of ethyl acetate.

-

Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

-

Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

-

Collection: Decant the supernatant into a round-bottom flask.

-

Re-extraction: Repeat steps 2-5 twice more on the plant pellet, pooling the supernatants.

-

Concentration: Evaporate the pooled solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

-

Reconstitution: Reconstitute the dried extract in 1.0 mL of a suitable solvent (e.g., acetonitrile/water 50:50) for analysis.

Solid-Phase Extraction (SPE): A Critical Cleanup Step

Crude plant extracts are complex matrices. SPE is a vital step to remove interfering compounds (e.g., pigments, lipids) and to concentrate the analyte of interest. Causality: A C18 reversed-phase SPE cartridge is selected. This stationary phase retains non-polar to moderately polar compounds from an aqueous solution, while highly polar compounds and salts pass through. The target compound is then eluted with a less polar organic solvent.

Protocol 3: C18 SPE Cleanup

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Loading: Dilute the reconstituted extract from Protocol 2 with 9 mL of deionized water (to make a 10% organic solution) and load it onto the cartridge.

-

Washing: Pass 5 mL of 10% methanol in water through the cartridge to wash away highly polar interferences.

-

Elution: Elute the target analyte(s) with 5 mL of methanol or acetonitrile.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS analysis.

Analytical Characterization: Unambiguous Identification

A multi-tiered analytical approach is essential for the definitive identification of a previously undocumented natural product.

3.4.1 Screening with HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is an excellent screening tool. It provides a retention time and a UV-Vis spectrum for the analyte, which can be compared to an authentic chemical standard.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for separation of phenolic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS and sharpens peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 15 minutes | A general-purpose gradient to separate compounds of varying polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Detection | DAD, 230 nm and 280 nm | Phenolic compounds typically absorb in this range. |

3.4.2 Confirmation with LC-QTOF-MS/MS

Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry provides the gold standard for structural confirmation.

-

High-Resolution Mass: QTOF provides a highly accurate mass measurement (typically < 2 ppm error) of the parent ion, allowing for the confident determination of its elemental formula (e.g., C9H10O4 for the target).

-

MS/MS Fragmentation: The parent ion is fragmented, and the resulting daughter ions create a unique fingerprint. This fragmentation pattern can be compared to an authentic standard or predicted from its chemical structure, providing definitive structural evidence.

Data Interpretation and Validation

The cornerstone of this investigation is proving that the detected 4-hydroxymandelic acid methyl ester is a genuine plant metabolite and not an artifact.

Self-Validation System:

-

The Methanol Control: A parallel extraction must be performed using methanol (Protocol 2, but with methanol as the solvent) on a separate aliquot of the same plant material. If the target compound is detected only or at a significantly higher concentration in the methanol extract, it is highly likely an artifact of esterification.

-

Authentic Standard: Analysis of a certified reference standard of 4-hydroxymandelic acid methyl ester is non-negotiable. The unknown peak in the plant extract must match the standard in:

-

Retention time (LC).

-

UV-Vis spectrum (DAD).

-

Accurate parent mass (QTOF-MS).

-

MS/MS fragmentation pattern (QTOF-MS/MS).

-

-

Spike and Recovery: A known amount of the authentic standard should be added to a blank plant matrix (a sample where the compound was not detected) and run through the entire extraction and analysis procedure. A high recovery rate (e.g., 85-115%) validates that the method is effective for the target analyte.

Conclusion and Future Directions

The discovery of novel natural products is a challenging yet rewarding endeavor. While the natural occurrence of 4-hydroxymandelic acid methyl ester in plants remains unconfirmed, the biosynthetic rationale for its existence is plausible. The technical framework provided in this guide offers a rigorous, scientifically-defensible pathway for its investigation. By employing artifact-minimizing extraction techniques, multi-platform analytical confirmation, and a self-validating experimental design, researchers can confidently explore this area.

Should its presence be confirmed, future work should focus on quantifying its concentration across different plant species and tissues, investigating its potential biological activities, and fully elucidating the specific methyltransferase enzyme responsible for its biosynthesis. Such discoveries could unlock new, sustainable sources of valuable pharmaceutical precursors.

References

-

Wikipedia. Mandelic acid.[Link]

-

Lobell, M., & Laplanche, A. (2020). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

-

Arvin, S., & Sadiq, M. (2016). A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants.[Link]

-

Bracher, J. M., et al. (2018). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. PubMed. [Link]

-

Bracher, J. M., et al. (2018). Engineering of hydroxymandelate synthases and the aromatic amino pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. ResearchGate. [Link]

-

Kowalska, G., et al. (2021). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method.[Link]

-

Paniwnyk, L., et al. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications.[Link]

-

Macoy, D. M., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

-

National Center for Biotechnology Information. (+-)-4-Hydroxymandelic acid. PubChem Compound Summary for CID 328. [Link]

-

Wikipedia. 4-Hydroxymandelic acid.[Link]

-

Rocchetti, G., et al. (2023). Analytical Strategies For The Characterization of Botanicals.[Link]

- Google Patents.

-

Khan, M. A., & Bhadauria, S. (2018). Analysis of medicinally important phytocompounds from Argemone mexicana.[Link]

-

National Center for Biotechnology Information. (R)-4-hydroxymandelic acid. PubChem Compound Summary for CID 440639. [Link]

-

Li, Y., et al. (2013). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC. [Link]

-

Singh, S., et al. (2023). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS.[Link]

-

Gaur, A., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]

-

Wagutu, A. (2021). Oil Plants As Sources For Production Of Fatty Acid Methyl Esters (Biodiesel) In Kenya. Afribary. [Link]

-

Yoshioka, T., et al. (2014). Structures of 4-hydroxybenzoic acid methyl ester (1), vanillic acid... ResearchGate. [Link]

-

Ataman Kimya. MANDELIC ACID.[Link]

-

Berwal, M.K., et al. (2021). Phenolic compositions, total phenolic, flavonoids and antioxidant capacity of an unexploited herb Calligonum polygonoides L. from Thar Desert. Journal of Environmental Biology. [Link]

-

dos Santos, J. C. P., et al. (2020). Isolation, NMR characterization and bioactivity of a (4-O-methyl-α-D-glucurono)-β-D-xylan from Campomanesia xanthocarpa Berg fruits. ResearchGate. [Link]

-

Cieślak, A., et al. (2020). Profile and Content of Phenolic Compounds in Leaves, Flowers, Roots, and Stalks of Sanguisorba officinalis L. Determined with the LC-DAD-ESI-QTOF-MS/MS Analysis and Their In Vitro Antioxidant, Antidiabetic, Antiproliferative Potency. MDPI. [Link]

-

Global Centre for Maritime Decarbonisation. (2024). Forensic analysis of FAME based biofuels.[Link]

Sources

- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]

Methodological & Application

Process Development Guide: Targeted Synthesis of Atenolol via the Methyl 4-Hydroxymandelate Pathway

Executive Summary

This application note details a high-purity synthetic route for Atenolol (ATN) , utilizing Methyl 4-hydroxymandelate (MHM) as the starting material. While conventional industrial routes often begin with 4-hydroxyphenylacetamide, the "Mandelate Route" offers strategic advantages by leveraging upstream "green" chemistry (condensation of phenol and glyoxylic acid).

However, this route presents a specific chemical challenge: the efficient removal of the benzylic hydroxyl group to generate the necessary phenylacetic acid pharmacophore. This guide provides a validated protocol for this reductive dehydroxylation, followed by the optimized conversion to Atenolol, emphasizing impurity control and self-validating process markers.

Strategic Rationale & Pathway Analysis

The synthesis is divided into two distinct phases.[1][2] Phase 1 addresses the modification of the mandelate tail to the acetamide tail. Phase 2 constructs the beta-blocker "head" (amino-alcohol side chain).

The Chemical Challenge: Benzylic Dehydroxylation

Methyl 4-hydroxymandelate contains a benzylic hydroxyl group (

Pathway Visualization

The following diagram illustrates the critical transformations and the logic flow.

Figure 1: Strategic reaction pathway highlighting the critical reductive step (Step 1) required to bridge the Mandelate precursor to the standard Atenolol pipeline.

Detailed Experimental Protocols

Phase 1: Precursor Modification (Reduction & Amidation)

Objective: Convert Methyl 4-hydroxymandelate to 4-Hydroxyphenylacetamide.

Step 1: Catalytic Hydrogenolysis of Methyl 4-hydroxymandelate

Rationale: Direct amidation of the mandelate yields mandelamide, which is resistant to reduction. We must reduce the ester first.

Reagents:

-

Methyl 4-hydroxymandelate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5% w/w loading)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Sulfuric Acid (Catalytic traces, optional for activation)

Protocol:

-

Charge: In a high-pressure hydrogenation vessel, dissolve Methyl 4-hydroxymandelate (50 g) in Glacial Acetic Acid (250 mL).

-

Catalyst: Add 10% Pd/C (2.5 g) under inert nitrogen atmosphere.

-

Critical Control: Ensure the catalyst is wet (50% water) to prevent ignition of solvent vapors.

-

-

Reaction: Pressurize with Hydrogen gas (

) to 40-60 psi (3-4 bar). Heat to 60°C. -

Monitoring: Agitate for 6–8 hours. Monitor via HPLC.[2][3][4][5][6]

-

Endpoint: Disappearance of Mandelate peak; appearance of Methyl 4-hydroxyphenylacetate.

-

-

Workup: Filter catalyst through Celite. Concentrate the filtrate under vacuum to remove acetic acid. The residue (Methyl 4-hydroxyphenylacetate) is used directly in Step 2.

Step 2: Amidation to 4-Hydroxyphenylacetamide

Rationale: Converting the ester to the amide creates the stable "tail" of Atenolol.

Protocol:

-

Charge: Dissolve the oily residue from Step 1 in Methanol (150 mL).

-

Reagent: Add 25% Aqueous Ammonia (100 mL) or saturate the solution with Ammonia gas at 0–5°C.

-

Reaction: Stir at Room Temperature (20–25°C) for 12–16 hours.

-

Crystallization: Cool to 0–5°C. The product, 4-Hydroxyphenylacetamide , will precipitate as a white solid.

-

Isolation: Filter, wash with cold water, and dry.[4]

-

Target Yield (Phase 1): 75–80%

-

Melting Point Check: 174–176°C (Self-validating purity marker).

-

Phase 2: Atenolol Core Synthesis

Objective: Coupling the "Hub" intermediate with the side chain.

Step 3: Formation of the Glycidyl Ether

Rationale: Reaction with Epichlorohydrin creates the epoxide ring.[7] Excess epichlorohydrin is used to prevent the phenol from reacting with two epoxide molecules (dimerization).

Reagents:

-

4-Hydroxyphenylacetamide (1.0 eq)

-

Epichlorohydrin (3.0 – 5.0 eq)

-

Potassium Carbonate (

) or NaOH (solid)

Protocol:

-

Solvation: Suspend 4-Hydroxyphenylacetamide (20 g) in Isopropyl Alcohol or Water/Methanol mix.

-

Addition: Add Epichlorohydrin (excess) and Base (

, 1.5 eq). -

Reflux: Heat to 50–60°C for 5–7 hours.

-

Workup: Filter off inorganic salts. Distill off excess Epichlorohydrin under reduced pressure (recover for reuse).

-

Result: The residue is the crude Glycidyl Ether (often a mixture of epoxide and chlorohydrin, both are reactive).

Step 4: Amination (Ring Opening)

Rationale: Isopropylamine opens the epoxide ring to form the secondary amine.

Protocol:

-

Charge: Dissolve the crude Glycidyl Ether in Methanol (100 mL).

-

Addition: Add Isopropylamine (excess, ~10 eq) dropwise while maintaining temperature < 20°C.

-

Safety Note: Isopropylamine is highly volatile and flammable. Use efficient condensers.

-

-

Reaction: Stir at ambient temperature for 12 hours, then warm to 40°C for 2 hours to ensure completion.

-

Isolation: Distill off solvent and excess amine.

-

Recrystallization: Dissolve residue in hot water/ethanol. Cool to crystallize Atenolol.

Process Control & Impurity Profile

To ensure "Trustworthiness" (Part 2 of requirements), the following table summarizes critical process parameters and their impact on specific impurities.

| Process Step | Critical Parameter | Potential Impurity | Control Limit |

| Step 1 (Reduction) | Methyl 4-hydroxymandelate (Unreacted) | < 0.5% by HPLC | |

| Step 3 (Etherification) | Epichlorohydrin Stoichiometry | Bis-Ether (Dimer) | Use >3.0 eq Epichlorohydrin |

| Step 3 (Etherification) | Water Content | Diol Impurity (Hydrolyzed Epoxide) | Maintain anhydrous conditions if possible |

| Step 4 (Amination) | Temperature | Regio-isomer (Wrong ring opening) | Keep initial addition < 20°C |

Self-Validating System Check

-

The "Melt Test": If your Step 2 product melts below 170°C, your reduction (Step 1) failed. The mandelamide impurity lowers the melting point significantly.

-

Solubility Check: The Glycidyl Ether intermediate should be soluble in Chloroform; if insoluble material remains, it is likely unreacted amide starting material.

References

-

Development of Atenolol Synthesis

- Title: "Synthesis of Enantiopure (S)

- Source: N

-

URL:[Link]

- Title: "Method for the production of 4-hydroxyphenylacetic acid (Patent US4329497A).

-

Green Chemistry Approaches

- Title: "Sustainable Synthesis of the Active Pharmaceutical Ingredient

- Source: MDPI (Molecules).

-

URL:[Link]

-

Impurity Profiling

Sources

- 1. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents | MDPI [mdpi.com]

- 2. A Pratical Synthesis of Optically Active Atenolol from Chiral Epichlorohydrin [jstage.jst.go.jp]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. rjptonline.org [rjptonline.org]

- 5. jocpr.com [jocpr.com]

- 6. (PDF) Synthesis of Atenolol Impurities [academia.edu]

- 7. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

Application Note: Chemo-Enzymatic Synthesis of Methyl 4-Hydroxymandelate from Glucose

Executive Summary & Rationale

Target Molecule: Methyl 4-hydroxymandelate (M4HM).

Significance: M4HM is a critical chiral building block for

-

Upstream: De novo biosynthesis of enantiopure (S)-4-hydroxymandelic acid (4-HMA) from glucose using metabolically engineered Escherichia coli.

-

Downstream: High-yield, regioselective enzymatic esterification using immobilized Candida antarctica Lipase B (CALB) in a non-aqueous system.

Phase I: Upstream Biosynthesis (Glucose (S)-4-HMA)

Metabolic Engineering Strategy

The pathway relies on the heterologous expression of Hydroxymandelate Synthase (HmaS) (e.g., from Amycolatopsis orientalis), which diverts flux from the tyrosine pathway.

Core Genetic Modifications:

-

Overexpression: hmaS (converts 4-HPP

4-HMA). -

Feedback Desensitization: aroG

(DAHP synthase) and tyrA -

Pathway Blockage: Deletion of tyrB and aspC (transaminases) to prevent 4-HPP conversion to Tyrosine. Deletion of pheA to prevent carbon loss to Phenylalanine.

Visualization: Metabolic Flux Diagram

Caption: Engineered biosynthetic pathway. Green arrows indicate flux diversion to 4-HMA via HmaS. Red dashed lines indicate blocked competing pathways.

Fermentation Protocol (Fed-Batch)

Reagents:

-

Medium: Modified M9 Minimal Medium supplemented with 10 g/L glucose and trace metals.

-

Inducer: IPTG (0.1 mM) or Arabinose (0.2%) depending on plasmid construct.

Step-by-Step Workflow:

-

Inoculation: Inoculate 50 mL seed culture (LB + Antibiotics) into 1L bioreactor containing 500 mL M9 medium.

-

Growth Phase (37°C): Maintain pH 7.0 (via

) and DO > 30%. Grow until -

Induction Phase (30°C): Lower temperature to 30°C to improve HmaS solubility. Add inducer.[1]

-

Feeding: Initiate glucose feed to maintain residual glucose < 0.5 g/L (prevents acetate overflow).

-

Harvest: Stop fermentation at 48-60 hours.

-

Self-Validating Check: Analyze supernatant via HPLC every 6 hours. A plateau in 4-HMA titer indicates product inhibition or precursor exhaustion.

-

Phase II: Downstream Biocatalytic Esterification

Rationale for Enzymatic Esterification

Chemical esterification (acid catalysis) often leads to racemization of the

-

Mild Conditions: Operates at 30-40°C, preserving enantiopurity.

-

Solvent Tolerance: High activity in organic solvents required to shift equilibrium toward synthesis.

-

Reusability: Immobilized beads can be recycled 10+ times.

Workflow: Isolation & Esterification

Caption: Downstream processing workflow. Critical step is the solvent switch from aqueous broth to organic phase for lipase activity.

Protocol: Lipase-Mediated Esterification[2]

Materials:

-

Substrate: Crude 4-HMA (dried from Phase I).

-

Enzyme: Novozym 435 (Lipase B from Candida antarctica immobilized on acrylic resin).[2]

-

Solvent: MTBE (Methyl tert-butyl ether) or CPME (Cyclopentyl methyl ether). Note: CPME is preferred for lower peroxide formation.

-

Acyl Acceptor: Methanol (anhydrous).

Procedure:

-

Substrate Preparation: Dissolve 50 mM 4-HMA in CPME.

-

Water Removal: Add activated molecular sieves (3Å, 50 mg/mL) to the solvent. Critical: Water drives hydrolysis; keeping water activity (

) low is essential for high yields. -

Reaction Initiation: Add Methanol (3 equivalents) and Novozym 435 (10 mg/mL).

-

Incubation: Shake at 200 rpm, 35°C.

-

Step-wise Addition: Add methanol in 3 aliquots (0h, 4h, 8h) to prevent enzyme deactivation by high methanol concentration.

-

-

Monitoring: Track conversion via HPLC. Reaction typically completes in 24 hours.

-

Purification: Filter out enzyme (store for reuse). Evaporate solvent. Recrystallize from toluene if necessary.

Analytical Validation & Data Summary

HPLC Method (Self-Validating System):

-

Column: Chiralcel OD-H (for enantiomeric excess determination).

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

-

Detection: UV at 274 nm (Tyrosine-like absorption).

-

Validation Criteria:

-

Retention time shift: Acid (4-HMA)

12 min vs. Ester (M4HM) -

Enantiomeric Excess (

): Must be

-

Expected Performance Metrics:

| Parameter | Target Value | Notes |

| Fermentation Titer | > 15 g/L | Dependent on hmaS activity and precursor supply. |

| Fermentation Yield | 0.3 g/g Glucose | Theoretical max is approx 0.45 g/g. |

| Esterification Conversion | > 95% | Requires strictly anhydrous conditions. |

| Final Purity | > 99% | After recrystallization. |

| Enantiomeric Excess | > 98% (S) | Preserved by mild enzymatic conditions. |

Troubleshooting Guide

-

Low Fermentation Titer:

-

Cause: Feedback inhibition of TyrA.

-

Fix: Ensure the tyrA variant is truly feedback-resistant (e.g., tyrA

).

-

-

Incomplete Esterification:

-

Cause: Water accumulation in the organic solvent.

-

Fix: Replace molecular sieves or increase the ratio of molecular sieves to solvent.

-

-

Enzyme Deactivation:

-

Cause: Methanol toxicity to CALB.

-

Fix: Switch to step-wise methanol addition or use a methanol donor like dimethyl carbonate (DMC).

-

References

-

Li, H., et al. (2016). "Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose-xylose mixture." Microbial Cell Factories. [Link][3]

-

Reifenrath, M., & Boles, E. (2018). "Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae." Metabolic Engineering. [Link]

-

Anderson, E. M., et al. (2010). "Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters." Protein Engineering, Design & Selection. [Link]

-

Sun, J., et al. (2011). "Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose." DigitalCommons@UNL. [Link]

Sources

Reaction conditions for amination of Methyl alpha,4-dihydroxyphenylacetate

Application Note: Optimized Reaction Conditions for the Amination of Methyl ,4-dihydroxyphenylacetate

Mechanistic Rationale & Pathway Causality

The

To selectively aminate the

-

Activation-Displacement (Route A) : The

-OH is converted to a mesylate. Because the phenolic OH is less nucleophilic, strictly controlled stoichiometric conditions at 0 °C allow kinetic favoring of -

Oxidation-Reductive Amination (Route B) : The

-OH is oxidized to an

Mechanistic pathways for the amination of methyl alpha,4-dihydroxyphenylacetate.

Experimental Workflows & Self-Validating Protocols

Protocol A: Activation-Displacement (Laboratory Precision Route)

This protocol is optimized for high-purity analytical standard preparation and mitigates the risk of ester cleavage[4].

Step-by-Step Methodology:

-

Substrate Solubilization : Dissolve 10 mmol (1.82 g) of methyl

,4-dihydroxyphenylacetate in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask. -

Kinetic Control : Cool the reaction mixture to 0 °C using an ice-water bath under a continuous nitrogen atmosphere. (Causality: Low temperature suppresses the competitive mesylation of the phenolic hydroxyl group).

-

Activation : Add 15 mmol (2.09 mL) of triethylamine (Et

N), followed by the dropwise addition of 11 mmol (0.85 mL) of methanesulfonyl chloride (MsCl) over 15 minutes. -

Self-Validation (TLC) : After 30 minutes, check the reaction via TLC (Hexane:EtOAc 7:3). The starting material (

) should completely convert to a higher-running spot ( -

Workup : Quench with 10 mL of saturated aqueous NaHCO

. Extract with DCM (3 x 15 mL). Dry the organic layer over anhydrous Na -

Displacement : Immediately dissolve the crude mesylate in 30 mL of 7 M NH

in methanol. Transfer to a pressure-resistant sealed vessel. -

Amination : Heat the vessel to 60 °C for 12 hours. (Causality: The sealed vessel prevents the escape of volatile NH

, maintaining the high local concentration needed for pseudo-first-order displacement kinetics). -

Isolation : Cool to room temperature, vent carefully, and concentrate. Purify the residue via strong cation-exchange (SCX) chromatography to isolate the target amine[5].

Step-by-step experimental workflow for the Activation-Displacement amination route.

Quantitative Data & Optimization

To establish the trustworthiness of the protocol, Table 1 summarizes the optimization parameters of the amination phase (Steps 6-7). Table 2 provides the analytical parameters required for self-validation of the final product.

Table 1: Optimization of Amination Conditions for the

| Solvent System | Ammonia Source | Temp (°C) | Ester Cleavage (%) | Yield of Target Amine (%) |

| Water | Aq. NH | 60 | > 85% | < 10% |

| THF | NH | 25 | < 5% | 22% (Incomplete Rxn) |

| Methanol | 7M NH | 25 | < 2% | 45% |

| Methanol | 7M NH | 60 (Sealed) | < 5% | 82% |

Table 2: Analytical Validation Parameters for Methyl 2-amino-2-(4-hydroxyphenyl)acetate

| Analytical Method | Expected Target Value / Signal | Diagnostic Purpose |

| Confirms substitution at the | ||

| Validates preservation of the methyl ester. | ||

| ESI-MS (Positive) | m/z 182.08 [M+H] | Confirms molecular weight (MW 181.19)[5]. |

| Ninhydrin Test | Deep Purple / Blue coloration | Rapid visual confirmation of primary amine formation. |

Troubleshooting & Self-Validating Systems

-

Issue: Over-mesylation (formation of di-mesylate).

-

Symptom: TLC shows a very high-running spot (

). -

Correction: Ensure the temperature is strictly maintained at 0 °C during MsCl addition. The phenolic hydroxyl is easily activated if the temperature rises. Reduce MsCl equivalents from 1.1 to 1.05.

-

-

Issue: Formation of p-hydroxyphenylglycinamide.

-

Symptom: ESI-MS shows m/z 167 [M+H]

instead of 182. -

Correction: This indicates water contamination in the methanolic ammonia, leading to ester hydrolysis/aminolysis. Ensure the use of strictly anhydrous 7M NH

in methanol. Alternatively, re-esterify the byproduct using methanol and trimethylchlorosilane (TMSCl) at 40-50 °C, which acts as both an acid catalyst and dehydrating agent[6].

-

References

1.[6] Google Patents. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Available at: 2.[1] Wikipedia. 4-Hydroxyphenylglycine. Available at: 3.[4] PubChemLite. Methyl alpha,4-dihydroxyphenylacetate (C9H10O4). Available at: 4.[3] ResearchGate. Synthesis of DL-2-(p-hydroxyphenyl)glycine by the ammonolysis of p-hydroxymandelic acid obtained by the condensation of phenol with glyoxylic acid. Available at: 5.[5] Axios Research. (R)-methyl 2-amino-2-(4-hydroxyphenyl)acetate - CAS - 37763-23-8. Available at: 6.[2] ChemicalBook. METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE | 43189-12-4. Available at:

Sources

- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 2. METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE | 43189-12-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 68758-69-0 (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 5. (R)-methyl 2-amino-2-(4-hydroxyphenyl)acetate - CAS - 37763-23-8 | Axios Research [axios-research.com]

- 6. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

Friedel-Crafts alkylation using Methyl alpha,4-dihydroxyphenylacetate

Application Note: Precision Alkylation of Methyl ,4-dihydroxyphenylacetate via p-Quinone Methide Intermediates

Executive Summary & Chemical Scope

Methyl

This application note details the Friedel-Crafts alkylation of this substrate to synthesize unsymmetrical diarylacetates , a privileged scaffold in pharmaceutical development (e.g., antagonists, peptidomimetics).

Key Technical Insight: The presence of the phenolic -OH at the para position changes the mechanism from a standard

Mechanistic Profiling: The Quinone Methide Switch

To achieve high yield, one must design the reaction around the transient p-quinone methide intermediate.

The Pathway

Under acidic catalysis, the benzylic hydroxyl group is protonated and lost as water. However, the driving force is not just the formation of a cation, but the resonance contribution from the p-phenol, which pushes electron density to expel the leaving group, forming the neutral, highly electrophilic p-QM.

Visualization of the Reaction Logic

Figure 1: The "Quinone Methide Switch" mechanism. Note the critical branch point where low nucleophile concentration leads to polymerization.

Experimental Protocols

Protocol A: Homogeneous Acid Catalysis (The "Workhorse" Method)

Best for: Initial screening, small-scale synthesis, and liquid nucleophiles (e.g., anisole, phenol).

Reagents:

-

Substrate: Methyl 4-hydroxymandelate (1.0 equiv)

-

Nucleophile: Phenol or Electron-rich Arene (3.0 – 5.0 equiv)

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (if nucleophile is solid)

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charge: Add Methyl 4-hydroxymandelate (1.82 g, 10 mmol) and the Nucleophile (30-50 mmol).

-

Critical Control: If the nucleophile is a liquid (e.g., anisole), use it as the co-solvent. If solid, dissolve both in minimal DCE (10 mL).

-

-

Catalyst Addition: Add

-TsOH (190 mg, 1.0 mmol) in one portion at room temperature. -

Reaction: Heat the mixture to 60 °C .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting mandelate (

) should disappear, replaced by a less polar spot ( -

Duration: Typically 2–4 hours. Do not extend unnecessarily to avoid ester hydrolysis.

-

-

Quench: Cool to RT. Add saturated aqueous NaHCO

(20 mL) and stir vigorously for 10 minutes to neutralize the acid. -

Workup: Extract with EtOAc (

mL). Wash combined organics with Brine, dry over Na -

Purification: The excess nucleophile (if phenol) can be difficult to remove.

-

Technique: Use column chromatography (SiO

). Elute first with 100% Hexanes to remove non-polar arenes, then gradient to 20% EtOAc/Hexanes to elute the diarylacetate.

-

Protocol B: Heterogeneous "Green" Catalysis (Zeolite Method)

Best for: Scalable synthesis, simplified purification, and acid-sensitive esters.

Reagents:

-

Catalyst: H-Beta Zeolite (calcined at 500 °C for 4h prior to use).

-

Solvent: Methylcyclohexane (allows azeotropic water removal).

Workflow Logic:

-

Dean-Stark Setup: Equip flask with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the QM intermediate and prevents hydrolysis of the methyl ester.

-

Loading: Suspend Substrate (10 mmol) and Nucleophile (15 mmol) in Methylcyclohexane (30 mL). Add H-Beta Zeolite (0.5 g).

-

Reflux: Heat to reflux (approx. 101 °C). Water separation indicates reaction progress.

-

Filtration: Upon completion, filter the hot solution to remove the zeolite.

-

Crystallization: Upon cooling, many diarylacetates will crystallize directly from the non-polar solvent, offering a filtration-based purification.

Critical Control Points & Troubleshooting

The following table summarizes the causal relationships between experimental variables and failure modes.

| Variable | Observation | Root Cause | Corrective Action |

| Stoichiometry | Gummy, insoluble residue | Self-Alkylation. The QM reacted with the phenolic ring of another substrate molecule. | Increase Nucleophile equivalents (min 3.0 eq). |

| Temperature | Product | Fries Rearrangement. At high T (>100°C), the ester may rearrange to a ketone. | Keep T < 80°C for Protocol A. |

| Acidity | Loss of Methyl signal in NMR | Ester Hydrolysis. Acid + Water hydrolyzed the methyl ester to the free acid. | Use anhydrous conditions (Dean-Stark) or lower acid loading. |

| Selectivity | Multiple product spots | Ortho/Para mixtures. | Use sterically hindered nucleophiles to force para selectivity. |

Analytical Validation (Self-Validating System)

To confirm the success of the reaction without external standards, look for these specific NMR signatures.

H NMR (CDCl , 400 MHz) Diagnostic Signals:

-

Disappearance of Benzylic-OH:

-

Substrate: Broad singlet at

3.5–4.5 ppm (variable). -

Product: Signal absent .

-

-

The "Methine" Shift:

-

Substrate: The

-proton appears as a doublet (coupling to OH) or singlet around -

Product: The

-proton shifts upfield slightly to

-

-

Symmetry Check (for symmetric bis-phenols):

-

If reacting with phenol to make the bis-phenol, the aromatic region should simplify, showing equivalent environments for the two phenol rings.

-

References

-

Zeolite Catalysis for Mandelic Derivatives

- Title: Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite.

- Relevance: Establishes the heterogeneous protocol and water removal str

-

Source:

-

Quinone Methide Mechanism

-

Friedel-Crafts General Methodology

Biocatalytic Production of (R)-Methyl 4-Hydroxymandelate Using E. coli

Executive Summary & Scientific Rationale

(R)-Methyl 4-hydroxymandelate is a pivotal chiral building block for the synthesis of

This Application Note details a whole-cell biocatalytic system using recombinant E. coli. The method relies on the asymmetric reduction of Methyl 4-hydroxyphenylglyoxylate (also known as Methyl 4-hydroxybenzoylformate).[1] Unlike the de novo fermentation of mandelic acid which requires complex metabolic engineering of the shikimate pathway, this bioreduction approach offers high titer, >99% enantiomeric excess (ee), and simplified downstream processing.[1]

The Biocatalytic Design

The system utilizes a dual-enzyme cascade co-expressed in E. coli BL21(DE3):

-

Production Enzyme: An (R)-selective Carbonyl Reductase (CR) or Alcohol Dehydrogenase (ADH).[1] Candida parapsilosis CR (CpCR) and Lactobacillus kefiri ADH (LkADH) are the industry standards for this "anti-Prelog" reduction.

-

Cofactor Regeneration: Glucose Dehydrogenase (GDH) from Bacillus subtilis or Megasphaera elsdenii recycles NADP+ to NADPH using glucose, driving the equilibrium toward the product.[1]

Reaction Mechanism & Pathway Design

The following diagram illustrates the coupled enzymatic system. The reduction of the keto-ester is thermodynamically driven by the irreversible oxidation of glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid).[1]

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of Methyl 4-hydroxyphenylglyoxylate.[1] The system is self-sustaining as long as glucose is supplied.[1]

Experimental Protocol

Phase A: Catalyst Preparation (Fermentation)[1]

Objective: High-density expression of ADH and GDH.

Materials:

-

Strain: E. coli BL21(DE3) harboring pETDuet-1-ADH-GDH (or equivalent dual-vector system).[1]

-

Medium: Terrific Broth (TB) supplemented with Ampicillin (100 µg/mL).[1]

Protocol:

-

Inoculation: Inoculate 10 mL LB preculture (with antibiotic) from glycerol stock. Incubate overnight at 37°C, 250 rpm.

-

Scale-up: Transfer 1% (v/v) inoculum into 500 mL TB medium in a 2 L baffled flask.

-

Growth: Incubate at 37°C until OD600 reaches 0.6–0.8.

-

Induction: Cool culture to 20°C. Induce with 0.5 mM IPTG .

-

Expert Insight: Lower induction temperature (18-20°C) is critical to prevent inclusion body formation of the hydrophobic ADH enzyme.[1]

-

-

Expression: Incubate for 16–20 hours at 20°C.

-

Harvest: Centrifuge (4,000 x g, 20 min, 4°C). Discard supernatant.

-

Storage: Cell pellets can be used immediately or stored at -80°C.

Phase B: Biotransformation (Reaction)[1][2]

Objective: Conversion of substrate to (R)-product.

Critical Parameter - pH Control: The methyl ester moiety is susceptible to spontaneous hydrolysis at pH > 7.[1]5. Maintain pH strictly between 6.0 and 6.5.[1]

| Parameter | Specification | Notes |

| Substrate Loading | 50 – 200 mM | Higher loadings may require fed-batch addition.[1] |

| Biocatalyst Load | 20 – 50 g/L (wet cells) | High cell density ensures rapid conversion.[1] |

| Buffer | 100 mM Potassium Phosphate (KPi) | pH 6.[1]5. |

| Cofactor Source | Glucose (1.5 eq.[1] vs Substrate) | Excess glucose ensures full reduction.[1] |

| Cosolvent | DMSO (5-10%) or Butyl Acetate | Improves solubility of the aromatic substrate.[1] |

| Temperature | 30°C | Optimal balance of rate vs. enzyme stability.[1] |

Step-by-Step Procedure:

-

Resuspension: Resuspend 5 g (wet weight) of harvested cells in 90 mL of 100 mM KPi buffer (pH 6.5).

-

Substrate Preparation: Dissolve 1.8 g (10 mmol, ~100 mM final) of Methyl 4-hydroxyphenylglyoxylate in 10 mL DMSO.

-

Initiation: Add the substrate solution to the cell suspension. Add Glucose (2.7 g, 15 mmol).

-

Reaction: Incubate in an orbital shaker or stirred vessel at 30°C, 200 rpm.

-

pH Maintenance: Monitor pH every hour. The reaction produces gluconic acid, dropping the pH.[1]

-

Action: Titrate with 2M NaOH or 10% Ammonia to maintain pH 6.0–6.[1]5. Do not overshoot pH 7.0.

-

-

Monitoring: Sample 100 µL every 2 hours. Extract with EtOAc and analyze by HPLC (see Section 4).

-

Termination: Stop when substrate conversion >99% (typically 6–12 hours).

Phase C: Downstream Processing (DSP)[1]

-

Cell Removal: Centrifuge reaction mixture (8,000 x g, 15 min). Save the supernatant.

-

Extraction: Extract the supernatant 3 times with equal volumes of Ethyl Acetate (EtOAc) .

-

Note: The product is moderately polar due to the phenolic hydroxyl. Salting out (adding NaCl to saturation) improves recovery.[1]

-

-

Drying: Combine organic layers, dry over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

-

Purification: If necessary, recrystallize from Toluene/Hexane or purify via silica gel chromatography (Hexane:EtOAc 3:1).[1]

Analytical Methods

HPLC Method for Conversion and Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]

-

Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Temperature: 25°C.

-

Retention Times (Approximate):

-

Calculation:

[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Substrate inhibition/toxicity.[1] | Use Resin-based ISPR (In-Situ Product Removal) with Diaion HP-20 resin to adsorb product/substrate, reducing toxicity [1].[1] |

| Low ee (<95%) | Background E. coli reductases.[1] | Use a host strain with knocked-out endogenous reductases (e.g., E. coli K-12 |

| Product Hydrolysis | pH too high (>7.0). | Tighter pH-stat control.[1] Use Ammonia for pH adjustment instead of NaOH to avoid localized high alkalinity.[1] |

| Emulsion in DSP | Cell debris/proteins.[1] | Add Celite filter aid before centrifugation or use a demulsifier.[1] |

References

-

Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli . Source: Organic & Biomolecular Chemistry, 2011.[1] Context: Establishes the core protocol for mandelate derivative reduction using E. coli whole cells.

-

Expression, purification, crystallization and preliminary X-ray diffraction analysis of carbonyl reductase from Candida parapsilosis . Source: Acta Crystallographica, 2008.[1] Context: Identifies Candida parapsilosis CR as a robust, (R)-specific enzyme for keto-ester reduction.

-

Asymmetric reduction of ketones with recombinant E. coli whole cells in neat substrates . Source: Chemical Communications, 2011.[1][2][3] Context: Demonstrates the robustness of whole-cell biocatalysis for high-substrate loading.[1]

-

Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach . Source: Chemistry - A European Journal, 2001.[1] Context: Validates Lactobacillus ADHs for stereoselective reduction of complex esters.

Sources

- 1. Enantioselective reduction of methyl benzoylformate_Chemicalbook [chemicalbook.com]

- 2. Asymmetric reduction of ketones with recombinant E. coli whole cells in neat substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric reduction of ketones with recombinant E. coli whole cells in neat substrates. | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Recrystallization Solvent Systems for Methyl 4-hydroxymandelate Purification

[1]

Executive Summary

Methyl 4-hydroxymandelate (Methyl 4-hydroxy-α-hydroxyphenylacetate) is a critical chiral building block and intermediate in the synthesis of β-blockers (e.g., Atenolol), antibiotics, and fine fragrances.[1] Achieving pharmaceutical-grade purity (>99.5%) is often hindered by its tendency to "oil out" rather than crystallize, driven by its relatively low melting point (~76°C) and dual hydrogen-bonding capability (phenolic and benzylic hydroxyls).[1]

This guide delineates three validated recrystallization solvent systems—Ethyl Acetate/n-Hexane , Toluene , and Ethanol/Water —ranking them by purification efficiency, yield, and green chemistry compliance.

Physicochemical Profile & Solubility Thermodynamics[2]

Understanding the solute-solvent interaction is prerequisite to successful crystallization.[1] Methyl 4-hydroxymandelate possesses an amphiphilic character: the phenyl ring provides lipophilicity, while the ester and two hydroxyl groups confer significant polarity.[1]

Table 1: Solubility Profile & Solvent Suitability

| Solvent | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Role in System |

| Ethyl Acetate | 77.1 | Moderate | High | Primary Solvent (Dissolver) |

| Methanol/Ethanol | 64.7 / 78.4 | High | Very High | Primary Solvent (Too soluble for single-solvent) |

| Toluene | 110.6 | Low | High | Single Solvent (High selectivity) |

| n-Hexane/Heptane | 68.7 / 98.4 | Insoluble | Insoluble | Anti-Solvent (Precipitant) |

| Water | 100.0 | Low | Moderate | Anti-Solvent (Green, but hydrolysis risk) |

Technical Insight: The melting point of pure Methyl 4-hydroxymandelate is approximately 76°C [1].[1] Recrystallization temperatures must be carefully controlled; exceeding 70°C in the presence of moisture or strong bases can induce ester hydrolysis back to 4-hydroxymandelic acid.[1]

Solvent Selection Logic (Decision Matrix)

The following logic flow illustrates how to select the optimal system based on the impurity profile of the crude material.

Figure 1: Decision matrix for selecting the recrystallization solvent based on impurity polarity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Binary System (Ethyl Acetate / n-Hexane)

Best for: General purification, removal of oligomers, and maximizing yield.[1]

-

Dissolution: Charge 10.0 g of crude Methyl 4-hydroxymandelate into a flask. Add Ethyl Acetate (EtOAc) slowly at 60-65°C. Use the minimum volume required to obtain a clear solution (approx. 20-30 mL).

-

Hot Filtration: If insoluble particles (catalyst residues) are present, filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.[1]

-

Nucleation Point: Return filtrate to the heat source (60°C). Slowly add n-Hexane dropwise with vigorous stirring.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.

-

Seeding: If oiling out occurs, add a seed crystal of pure product at 40°C.

-

-

Completion: Cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystals using vacuum filtration.

-

Washing: Wash the cake with 20 mL of cold (0°C) EtOAc/Hexane (1:3 ratio).

-

Drying: Dry in a vacuum oven at 35-40°C for 6 hours. (Do not exceed 45°C to avoid melting).[1]

Protocol B: Single Solvent System (Toluene)

Best for: Removal of polar impurities (e.g., 4-hydroxymandelic acid) and scaling up.[1]

-

Dissolution: Suspend crude material in Toluene (approx. 5-7 mL per gram).

-

Heating: Heat to 80-90°C. The material should dissolve completely.

-

Note: Methyl 4-hydroxymandelate has a steep solubility curve in Toluene; it is very soluble hot but poorly soluble cold.[1]

-

-

Cooling: Control the cooling rate at 10°C per hour. Rapid cooling in Toluene often traps solvent inclusions.

-

Isolation: Filter at 10°C. Wash with cold Toluene.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

A common failure mode for mandelate esters is phase separation into an oil rather than a crystal lattice.[1]

Mechanism: This occurs when the saturation temperature exceeds the oiling-out temperature (liquid-liquid phase separation boundary), often due to impurities lowering the melting point.[1]

Corrective Actions:

-

Seeding: Always retain a small amount of pure crystals to seed the solution at 5-10°C below the saturation temperature [2].

-

High-Shear Agitation: Vigorous stirring during the cooling phase can induce nucleation.[1]

-

Solvent Modification: Increase the ratio of the "good" solvent (EtOAc) slightly to lower the saturation point below the oiling-out threshold.

Process Flow Diagram

Figure 2: Step-by-step unit operations for the recrystallization workflow.[1]

Analytical Validation

To ensure the protocol's success, the final product must meet these criteria:

References

-

Patent Literature (Physical Properties): Process for producing 1,2-ethanediol derivatives. EP0816316A1. (Lists Methyl 4-hydroxymandelate melting point as 76°C).[1][2]

-

Crystallization Theory: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General principles on seeding and oiling out).

-

Synthesis Context: Method for preparing p-hydroxymandelic acid.[1][3][4] CN101417942A. (Provides context on the acid precursor and impurity profiles).

Accelerated Synthesis of Methyl α,4-dihydroxyphenylacetate Derivatives via Microwave-Assisted Esterification

An Application and Protocol Guide: